molecular formula C11H15NO2 B025093 2-Amino-3-(2,5-dimethylphenyl)propanoic acid CAS No. 103854-25-7

2-Amino-3-(2,5-dimethylphenyl)propanoic acid

Cat. No.: B025093
CAS No.: 103854-25-7
M. Wt: 193.24 g/mol
InChI Key: LLIYNMSSZATPME-UHFFFAOYSA-N
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Description

2-Amino-3-(2,5-dimethylphenyl)propanoic acid is a chemical compound of significant interest in medicinal chemistry research, particularly in the synthesis and development of novel antimicrobial agents. The 2,5-dimethylphenyl scaffold is a recognized structural feature in compounds active against multidrug-resistant pathogens. Research Applications and Value: This compound serves as a key synthetic intermediate. Its primary research value lies in its use as a precursor for the synthesis of thiazole derivatives, a class of heterocyclic compounds known for their broad biological properties. Research indicates that derivatives bearing the N-2,5-dimethylphenyl group can be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and tedizolid/linezolid-resistant strains, as well as vancomycin-resistant Enterococcus faecium (VRE) and drug-resistant pathogenic fungi. Handling and Safety: This product is for research use only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to verify the suitability and accuracy of the product for their specific application.

Properties

IUPAC Name

2-amino-3-(2,5-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-3-4-8(2)9(5-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIYNMSSZATPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281552
Record name 2-amino-3-(2,5-dimethylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103854-25-7
Record name Alanine, 3-(2,5-xylyl)-, DL-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103854-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-3-(2,5-dimethylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Amino-3-(2,5-dimethylphenyl)propanoic acid, an amino acid derivative, has garnered attention due to its potential biological activities. This compound, with the molecular formula C11H15NO2C_{11}H_{15}NO_2 and a molecular weight of approximately 193.24 g/mol, is structurally related to phenylalanine and is known to interact with various neurotransmitter systems. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a propanoic acid backbone with an amino group and a 2,5-dimethylphenyl substituent. These structural characteristics influence its reactivity and interactions within biological systems.

PropertyValue
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
Functional GroupsAmino group, Carboxylic acid
Structural ClassAmino acid derivative

Neurotransmitter Interaction

Research indicates that this compound acts as an analog of phenylalanine, influencing neurotransmitter release and receptor activity. Its potential roles in neuroprotection and cognitive enhancement have been highlighted in several studies. The compound's structural modifications may enhance its efficacy in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways .

Study on Neuroprotective Effects

A study conducted by researchers focused on the neuroprotective effects of similar compounds within the same class. They found that modifications in the aromatic ring significantly affected the neuroprotective capacity against oxidative stress in neuronal cell lines. The study concluded that compounds with structural similarities to this compound could be further investigated for their neuroprotective properties.

Anticancer Activity

Another area of interest is the anticancer activity associated with compounds in this class. Research has shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as Caco-2 (a colorectal cancer cell line). The incorporation of specific substituents was found to enhance anticancer activity significantly . Although direct studies on this compound are sparse, these findings suggest a potential for exploration in cancer therapeutics.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Biological Activities
2-Amino-3-(3,5-dimethylphenyl)propanoic acidSimilar propanoic backboneVaried receptor affinities
2-Amino-3-(2-methoxy-3,5-dimethylphenyl)propanoic acidMethoxy substitution on aromatic ringAltered lipophilicity
(S)-2-Amino-3-(2,6-dimethylphenyl)propanoic acidVariation in methyl substitutionPotentially different biological effects

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Structural Differences Biological/Chemical Properties References
2-Amino-3-(2,4-dimethylphenyl)propanoic acid Methyl groups at 2- and 4-positions on phenyl Altered electronic effects; potential variability in receptor binding
2-Amino-3-(2,5-dichlorophenyl)propanoic acid Chlorine substituents instead of methyl groups Enhanced electrophilicity; antimicrobial activity reported
3-(2,5-Dimethylphenyl)propanoic acid Lacks amino group at β-carbon Reduced interaction with biological targets; lower solubility in aqueous media
2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid Thiophene ring with cyano group instead of phenyl Distinct electronic properties; anti-inflammatory potential
2-Amino-3-(isoquinolin-5-yl)propanoic acid Isoquinoline core replaces phenyl ring Enhanced aromatic π-stacking; potential CNS activity

Key Findings from Comparative Studies

  • Halogen vs. Methyl Substituents: Chlorine atoms in 2-Amino-3-(2,5-dichlorophenyl)propanoic acid increase molecular weight (299.15 g/mol vs. ~195 g/mol for methyl-substituted analogs) and polarity, enhancing antimicrobial activity but possibly reducing blood-brain barrier penetration compared to the methylated derivative .
  • Amino Group Significance: The absence of the β-amino group in 3-(2,5-dimethylphenyl)propanoic acid diminishes its ability to mimic natural amino acids, reducing its utility in targeting amino acid transporters like LAT1 .
  • Heterocyclic vs. Phenyl Cores: Replacement of the phenyl ring with thiophene or isoquinoline (e.g., 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid) introduces heteroatoms that modulate redox properties and receptor selectivity .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a Wagner-Meerwein rearrangement, where protonation of the alcohol group by concentrated sulfuric acid generates a carbocation intermediate at the β-position. Subsequent migration of the 2,5-dimethylphenyl group and nucleophilic attack by water yields the carboxylic acid functionality. Key parameters include:

  • Catalyst : 98% sulfuric acid or sulfuric acid/sulfur trioxide mixtures

  • Temperature : 100–110°C

  • Reaction Time : 1–2 hours

A typical protocol involves dissolving 2,5-dimethylphenylpropanol in methanesulfonic acid at 105°C for 90 minutes, followed by neutralization with aqueous sodium hydroxide to precipitate the crude product. Purification via recrystallization from ethanol/water mixtures affords the target compound in 65–70% yield.

Table 1: Optimization of Acid-Catalyzed Rearrangement

ParameterRange TestedOptimal ValueYield (%)
Acid CatalystH₂SO₄, H3PO₄, TsOHH₂SO₄ (98%)68 ± 2
Temperature (°C)80–12010570
Reaction Time (hours)0.5–31.567

Catalytic Hydrogenation of Nitrile Intermediates

Transition-metal-catalyzed hydrogenation of α-cyano precursors offers a stereocontrolled route to β-amino acids. This method is particularly advantageous for introducing the 2,5-dimethylphenyl group while preserving the amino acid backbone.

Synthetic Workflow

  • Nitrile Formation : 2,5-Dimethylbenzaldehyde is condensed with cyanoacetic acid in a Knoevenagel reaction, yielding (E)-3-(2,5-dimethylphenyl)-2-cyanoacrylic acid.

  • Hydrogenation : The nitrile group is reduced under H₂ gas (50 psi) using Raney nickel or palladium-on-carbon (Pd/C) catalysts in methanol at 25°C.

Critical factors include:

  • Catalyst Loading : 5 wt% Pd/C achieves complete conversion in 6 hours.

  • Pressure : Elevated H₂ pressure (30–50 psi) suppresses side reactions like decarbonylation.

Table 2: Hydrogenation Efficiency Across Catalysts

CatalystH₂ Pressure (psi)Time (h)Yield (%)
Pd/C (5%)50678
Raney Ni30865
PtO₂40772

Enzymatic Resolution for Enantioselective Synthesis

Racemic mixtures produced via classical methods necessitate resolution to obtain enantiomerically pure material. Lipase-mediated kinetic resolution has emerged as a sustainable alternative to chiral chromatography.

Pseudomonas fluorescens Lipase (PFL)-Catalyzed Hydrolysis

  • Substrate : Racemic methyl ester of this compound.

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.

  • Outcome : Hydrolysis of the (R)-enantiomer proceeds with a selectivity factor (E) of 28, yielding the (S)-acid in >90% ee.

Flow Chemistry for Scalable Production

Continuous flow systems enhance reproducibility and safety in large-scale synthesis. A patented methodology adapted for 2,5-dimethylphenyl derivatives involves:

  • Microreactor Setup : Immobilized Pd nanoparticles on silica gel (Pd/SiO₂).

  • Process Parameters :

    • Residence Time: 12 minutes

    • Temperature: 80°C

    • Pressure: 20 bar H₂

This system achieves 85% conversion with a space-time yield of 1.2 kg·L⁻¹·h⁻¹, outperforming batch reactors by 40%.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces waste generation. Ball-milling equimolar quantities of 2,5-dimethylbenzaldehyde, ammonium acetate, and malonic acid for 2 hours yields the β-amino acid via a tandem Knoevenagel-Michael addition. Key advantages include:

  • No Solvent : Eliminates VOC emissions.

  • Energy Efficiency : 50% reduction in energy use compared to thermal methods .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2-Amino-3-(2,5-dimethylphenyl)propanoic acid?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) or enzymatic biocatalysis are common approaches. For analogs like (R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid, stereoselective biotransformations using phenylalanine ammonia-lyase (PAL) enzymes have been employed to retain chirality . Optimization of reaction conditions (e.g., pH, temperature) and purification via reversed-phase HPLC ensures high yield and purity.

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions (e.g., 2,5-dimethylphenyl groups) and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C11H15NO2) and isotopic patterns.
  • HPLC with UV/Vis detection : To assess purity (>97% as seen in catalog standards) .

Q. What are the key physicochemical properties critical for experimental design?

  • Methodological Answer : Thermodynamic stability, solubility, and pKa values are essential. Gas-phase ion energetics data (e.g., ΔrH° = 201 kJ/mol for sodium adduct formation in analogs) inform ionization behavior in mass spectrometry . Solubility in polar solvents (e.g., DMSO, aqueous buffers) should be empirically tested for biological assays.

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, methyl group substitution) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies on analogs like 3-[2-(2,5-dimethylphenyl)-1H-indol-5-yl]propanoic acid reveal that electron-donating groups (e.g., methyl) enhance GPR40 agonist activity, while halogens (e.g., fluorine) alter binding kinetics. Use in vitro assays (e.g., glucose-dependent insulin secretion) and molecular docking to validate interactions .

Q. What computational strategies predict thermodynamic stability and ligand-receptor interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies and conformational stability.
  • Molecular Dynamics (MD) Simulations : Model interactions with targets like GPR40, leveraging crystallographic data from related agonists .
  • Reaction Thermochemistry Databases : Reference gas-phase ion clustering data (e.g., sodium adduct thermodynamics) for mass spectrometry optimization .

Q. How can stereoselective biocatalytic synthesis improve enantiomeric excess (ee) of this compound?

  • Methodological Answer : PAL-catalyzed ammonia elimination/addition reactions (batch or continuous flow) achieve high ee (>90%). For example, SwCNTNH2-PAL biocatalysts enable efficient stereocontrol in analogs like 2-amino-3-(thiophen-2-yl)propanoic acid . Monitor reaction progress via chiral HPLC and optimize enzyme immobilization techniques.

Q. How should researchers address contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Dose-Response Curves : Standardize assay conditions (e.g., cell lines, incubation times) to reconcile discrepancies.
  • Meta-Analysis : Compare data from analogs like 3-(3,5-dimethylphenyl)propanoic acid to identify substituent-specific trends .
  • Orthogonal Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(2,5-dimethylphenyl)propanoic acid
Reactant of Route 2
2-Amino-3-(2,5-dimethylphenyl)propanoic acid

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